![molecular formula C21H29NO2S B2658541 N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide CAS No. 1797025-64-9](/img/structure/B2658541.png)
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is a member of the adamantane family of drugs and was first synthesized in the late 1960s. Memantine is a non-competitive NMDA receptor antagonist, which means that it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of novel therapeutic agents. Its unique structure, combining adamantane and phenylsulfanyl groups, may contribute to enhanced drug stability and bioavailability. Researchers are exploring its use in creating new medications for treating neurological disorders and infectious diseases .
Neuroprotective Agents
Due to its structural similarity to known neuroprotective compounds, N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide is being investigated for its potential to protect neurons from damage. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Research
The compound’s adamantane moiety is known for its antiviral properties, particularly against influenza viruses. Researchers are studying its efficacy in inhibiting viral replication and its potential use in developing new antiviral drugs .
Cancer Treatment
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide is being explored for its anticancer properties. Its ability to interfere with cancer cell proliferation and induce apoptosis makes it a candidate for developing new cancer therapies. Studies are focusing on its effectiveness against various cancer cell lines .
Drug Delivery Systems
The compound’s unique chemical structure allows it to be used in advanced drug delivery systems. Researchers are investigating its potential to enhance the delivery of therapeutic agents to specific target sites within the body, improving the efficacy and reducing the side effects of treatments .
Antioxidant Properties
Studies have shown that N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide exhibits significant antioxidant activity. This property is being leveraged in research aimed at developing treatments for oxidative stress-related conditions, such as cardiovascular diseases and chronic inflammation .
Material Science
Beyond its pharmaceutical applications, this compound is also being studied in the field of material science. Its stability and unique chemical properties make it a candidate for developing new materials with specific desired characteristics, such as enhanced durability or specific reactivity .
Biochemical Research
In biochemical research, N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide is used as a tool to study various biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for understanding complex biological processes and developing new biochemical assays .
Propriétés
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2S/c1-24-21(17-10-15-9-16(12-17)13-18(21)11-15)14-22-20(23)7-8-25-19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBKHGBHZVDWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

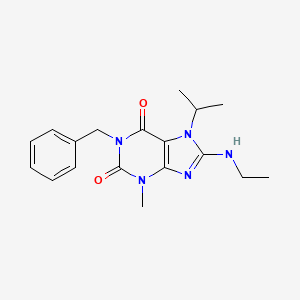
![2-(4-bromophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2658460.png)
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2658461.png)
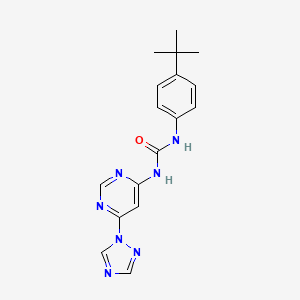
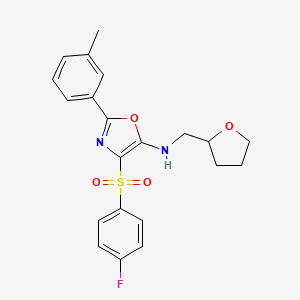
![Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658467.png)
![2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658468.png)
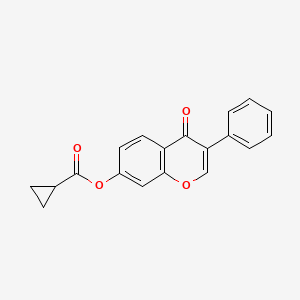


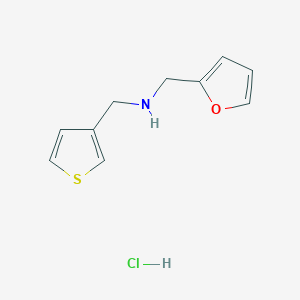


![1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2658481.png)